molecular formula C24H26N4 B15109062 N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109062
M. Wt: 370.5 g/mol
InChI Key: SEJBCVKLMNFNIT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 2,5-dimethyl groups on the pyrimidine ring.
  • 3-phenyl substituent on the pyrazole moiety.
  • N-(4-butylphenyl)amine at position 5.

This compound’s design leverages the pyrazolopyrimidine scaffold, which is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors.

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-4-5-9-19-12-14-21(15-13-19)26-22-16-17(2)25-24-23(18(3)27-28(22)24)20-10-7-6-8-11-20/h6-8,10-16,26H,4-5,9H2,1-3H3

InChI Key

SEJBCVKLMNFNIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylphenylhydrazine with 2,5-dimethyl-3-phenylpyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases and enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as cell division and signal transduction, which is particularly useful in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolopyrimidine Core

N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • Key difference : The 4-butylphenyl group in the target compound is replaced with a 4-isopropylphenyl moiety.
  • Impact: The shorter isopropyl chain reduces molecular weight (MW: ~280 vs. ~294 for the target) and lipophilicity (clogP: ~5.2 vs.
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • Key difference : The amine substituent is sec-butyl (directly bonded to the nitrogen) instead of a 4-butylphenyl group.
  • Impact : The absence of an aromatic ring in the side chain reduces π-stacking interactions, which may lower binding affinity to hydrophobic targets .
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
  • Key differences :
    • 3-(4-methoxy-2-methylphenyl) substituent instead of 3-phenyl.
    • N,N-bis(2-methoxyethyl) instead of N-(4-butylphenyl).
  • Impact : The methoxy groups increase polarity (clogP: ~3.8 vs. ~6.1) and hydrogen-bonding capacity, enhancing solubility but reducing blood-brain barrier penetration. MPZP is a potent CRF1 receptor antagonist, highlighting the scaffold’s applicability in neurological disorders .
Anti-Mycobacterial Analogs

Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives () exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis. The target compound’s 4-butylphenyl group may enhance activity due to improved lipid bilayer interaction, though direct data are unavailable .

CRF1 Receptor Antagonists

MPZP and DMP904 () demonstrate nanomolar affinity for CRF1 receptors (IC50: <10 nM). The target compound’s bulky 4-butylphenyl group may hinder binding to CRF1 but could be optimized for other targets like kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Compound Name clogP Molecular Weight Water Solubility (µg/mL) Key Functional Groups
Target Compound 6.1 394.5 <10 (predicted) 4-butylphenyl, 3-phenyl
N-(4-isopropylphenyl) analog 5.2 378.4 ~20 4-isopropylphenyl
MPZP 3.8 455.5 >100 Methoxyethyl, methoxyphenyl
N-sec-Butyl analog 5.6 294.4 <10 sec-butyl
  • Lipophilicity : The target’s high clogP (~6.1) suggests strong membrane affinity but may limit aqueous solubility.
  • Metabolic Stability : Bulky 4-butylphenyl groups may reduce cytochrome P450-mediated oxidation, enhancing half-life compared to MPZP .

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